molecular formula C16H22N2O4 B2755895 4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(o-tolylamino)butanoic acid CAS No. 1042905-85-0

4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(o-tolylamino)butanoic acid

Cat. No. B2755895
CAS RN: 1042905-85-0
M. Wt: 306.362
InChI Key: KKJFHANHEJFZNG-UHFFFAOYSA-N
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Description

4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(o-tolylamino)butanoic acid, also known as KF-1, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful for studying various biochemical and physiological processes.

Scientific Research Applications

Synthesis of γ‐Oxo and γ‐Aryl α‐Amino Acids

Research by Chacko & Ramapanicker (2012) demonstrates an efficient synthesis method for γ-oxo α-amino acids and γ-aryl α-amino acids from aromatic aldehydes and serine. These compounds have significant biological properties and serve as active components in various drug molecules. The study outlines a method that complements existing synthesis approaches, offering a viable economic alternative for generating these compounds.

Molecular Docking and Spectroscopic Studies

Vanasundari et al. (2018) conducted a comparative study on derivatives of butanoic acid, exploring their structural, electronic, and optical properties through experimental and theoretical approaches. The research highlights the potential of these compounds in nonlinear optical materials due to their significant dipole moment and hyperpolarizability. Auto-dock studies suggest that these derivatives exhibit promising biological activities, particularly in inhibiting Placenta growth factor (PIGF-1), highlighting their pharmacological importance.

Supramolecular Synthons in Crystal Structures

Investigations into the crystal structures of N-(aryl)-succinamic and maleamic acids by PrakashShet et al. (2018) focus on a specific case study involving 4-oxo-4-(pyridin-2-ylamino)butanoic acid. The study elucidates the formation of hetero R2 2(8) synthons, contributing to the understanding of supramolecular interactions in crystal engineering. This research provides valuable insights into the design and synthesis of novel materials with specific properties.

Antibacterial and Anti-inflammatory Agents

Research on the synthesis and pharmacological evaluation of novel bis acid amides, including derivatives of 4-oxo-4-(substituted) butanoic acid, indicates potential antibacterial and anti-inflammatory properties. The study by Mohan & Sreenivasa (2016) showcases the functional group transformations and the compounds' efficacy as potent antibacterial and anti-inflammatory agents, highlighting their relevance in therapeutic applications.

properties

IUPAC Name

4-(2-methylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-11-5-2-3-7-13(11)18-15(19)9-14(16(20)21)17-10-12-6-4-8-22-12/h2-3,5,7,12,14,17H,4,6,8-10H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJFHANHEJFZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC(C(=O)O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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